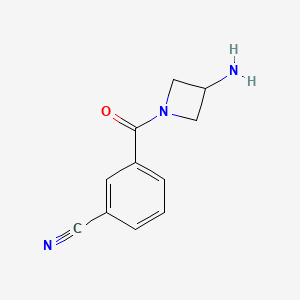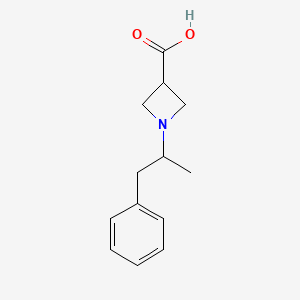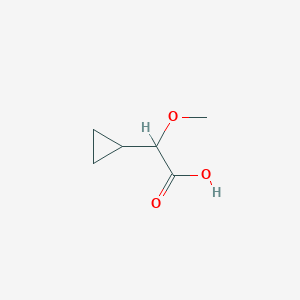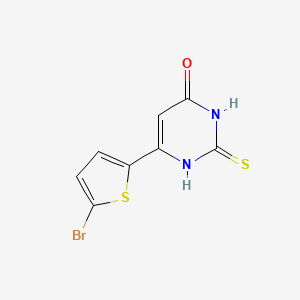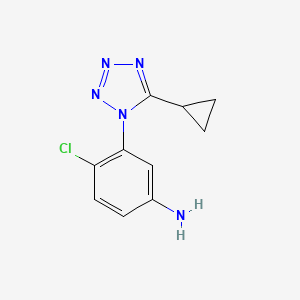
4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Descripción general
Descripción
“4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a chemical compound with the molecular formula C10H10ClN5. It has a molecular weight of 235.68 . This compound is in the form of a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN5/c11-8-4-3-7 (12)5-9 (8)16-10 (6-1-2-6)13-14-15-16/h3-6H,1-2,12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, “4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline” is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study detailed the synthesis and characterization of phenyl tetrazoles, including compounds with chlorophenyl substituents, investigating their thermal decomposition, molecular structure, and theoretical optimizations at the DFT level. The findings contribute to understanding the stability and reactivity of such compounds, relevant for materials science and chemical synthesis (Yılmaz et al., 2015).
Photophysical Properties
- Research on tetradentate bis-cyclometalated platinum complexes, including compounds derived from similar anilines, showcased the design, synthesis, and photophysical properties, highlighting their potential in electroluminescence and OLED applications (Vezzu et al., 2010).
Chemical Reactivity and Applications
- Docking studies and crystal structure analysis of tetrazole derivatives provided insights into their orientation and interaction within biological targets, suggesting applications in drug design and biochemical research (Al-Hourani et al., 2015).
Potential Antimicrobial and Antiviral Agents
- Synthesis, characterization, and theoretical investigation of a triazin-thiazol derivative highlighted its potential as a SARS-CoV-2 agent, demonstrating the relevance of such compounds in the development of new antiviral drugs (Eno et al., 2022).
Material Science and Organic Chemistry
- Another study focused on the environmentally responsive behavior of pseudorotaxanes, illustrating the application of structurally related compounds in creating stimuli-responsive materials (Gong et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-3-(5-cyclopropyltetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c11-8-4-3-7(12)5-9(8)16-10(6-1-2-6)13-14-15-16/h3-6H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVPTGOVNDSGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=NN2C3=C(C=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



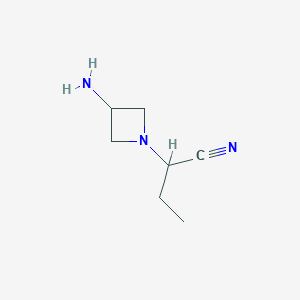
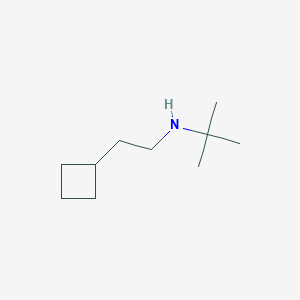
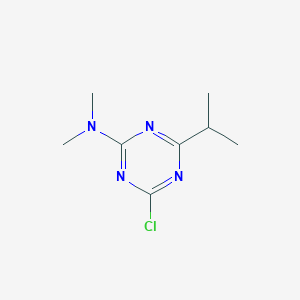
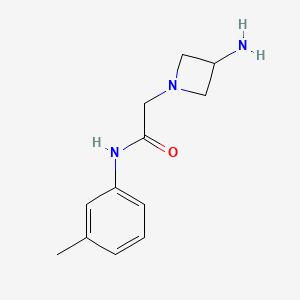
![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)
![3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B1487904.png)
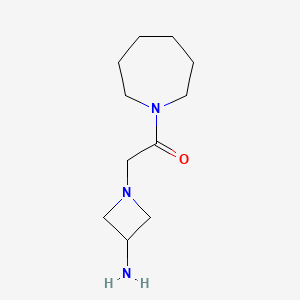
![1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1487908.png)
![2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1487910.png)
![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1487912.png)
